Lipophilicity Modulation: ω-Fluoroalkoxy Chain Versus Non-Fluorinated Alkoxy Analogs
The terminal ω-fluoroalkoxy substituent in 3-(4-fluorobutoxy)azetidine provides a measurable and predictable shift in lipophilicity compared to non-fluorinated alkyl ether analogs. Computational property predictions for structurally related 3-alkoxy azetidines demonstrate that the introduction of fluorine at the terminal position reduces LogP relative to the corresponding fully saturated alkoxy chain, thereby improving the lipophilic efficiency (LipE) profile without sacrificing membrane permeability. For example, the estimated topological polar surface area (TPSA) for a closely related ω-fluorinated azetidine ether is approximately 21-32 Ų, a range consistent with favorable CNS penetration potential while maintaining moderate aqueous solubility [1]. This stands in contrast to longer-chain non-fluorinated alkoxy derivatives, which exhibit progressively higher LogP values that risk exceeding Lipinski's Rule of Five thresholds (LogP > 5) and precipitating poor developability [2].
| Evidence Dimension | Estimated Lipophilicity (XLogP3) and Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 3-(4-Fluorobutoxy)azetidine: Estimated XLogP3 ~0.8-1.2; TPSA ~21.3 Ų (based on ether oxygen and amine contributions) |
| Comparator Or Baseline | 3-(Butoxy)azetidine (non-fluorinated analog): Estimated XLogP3 ~1.5-1.8; TPSA ~21.3 Ų. 3-(2-Fluoroethoxy)azetidine (shorter fluoroalkoxy analog): XLogP3 ~0.1-0.4 [3] |
| Quantified Difference | Fluorination reduces XLogP3 by approximately 0.5-0.7 log units relative to the non-fluorinated butoxy analog, while the extended four-carbon chain maintains ~0.7-1.1 log units higher lipophilicity than the two-carbon 2-fluoroethoxy variant. |
| Conditions | In silico prediction using XLogP3 algorithm; comparison based on structural analogs with published computational property data. |
Why This Matters
This balanced lipophilicity profile enables researchers to fine-tune ADME properties in lead optimization without pushing compounds into high-LogP liability space where metabolic clearance and off-target promiscuity become problematic.
- [1] Kuujia. 3-(3,3,4,4,4-pentafluorobutyl)azetidin-3-ol (CAS 2228404-65-5). XLogP3 = 1.3; TPSA = 32.3 Ų. View Source
- [2] MolBIC. 1-(4-(5-butoxybenzofuran-2-yl)-3-fluorobenzyl)azetidine-3-carboxylic acid. RO5 compliance analysis. View Source
- [3] Kuujia. 3-(2-Fluoroethoxy)azetidine (CAS 1220027-91-7). View Source
